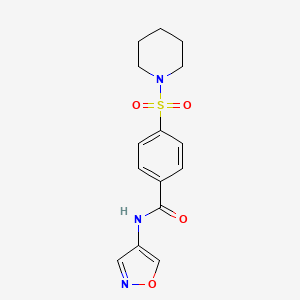

N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide (CAS: 1396864-48-4 ) is a benzamide derivative featuring a piperidine sulfonyl group at the 4-position of the benzene ring and an isoxazole substituent at the amide nitrogen. This compound belongs to a class of sulfonamide-containing heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Properties

IUPAC Name |

N-(1,2-oxazol-4-yl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4S/c19-15(17-13-10-16-22-11-13)12-4-6-14(7-5-12)23(20,21)18-8-2-1-3-9-18/h4-7,10-11H,1-3,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKEYHURNQAKMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CON=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 312.36 g/mol. Its structure includes an isoxazole ring, a piperidine moiety, and a sulfonamide group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction between isoxazole derivatives and piperidine sulfonamides under controlled conditions. The general synthetic route can be outlined as follows:

-

Preparation of Isoxazole Derivative :

- React appropriate aldehydes with hydrazine derivatives to form the isoxazole ring.

-

Formation of Sulfonamide :

- Combine the isoxazole derivative with a sulfonyl chloride in the presence of a base to yield the sulfonamide linkage.

-

Final Coupling :

- The piperidine component is introduced through nucleophilic substitution, leading to the final product.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives containing isoxazole rings have shown promising results against influenza viruses. In vitro evaluations indicated that certain derivatives exhibited higher antiviral efficacy compared to standard treatments, suggesting a potential mechanism involving the inhibition of viral replication through interference with nucleoprotein accumulation in host cells .

Anticancer Activity

Isoxazole derivatives have also been investigated for their anticancer properties. Some studies report that these compounds demonstrate significant cytotoxicity against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the induction of apoptosis and cell cycle arrest . For example, compounds structurally related to this compound have been tested in vitro against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), showing IC50 values in the micromolar range .

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Inhibition :

- The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.

-

Receptor Interaction :

- It may act as a modulator of various receptors, influencing cellular signaling pathways critical for survival and proliferation.

-

Induction of Apoptosis :

- Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies and Research Findings

Scientific Research Applications

Chemical Properties and Structure

N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide features a complex structure that includes an isoxazole ring, a piperidine moiety, and a sulfonamide group. The molecular formula is , with a molecular weight of approximately 342.39 g/mol. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for multiple therapeutic applications.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that related isoxazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancers .

Table 1: Summary of Anticancer Activities

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Isoxazole Derivative A | Breast Cancer | Apoptosis induction | |

| Isoxazole Derivative B | Colon Cancer | Cell cycle arrest |

Neurological Disorders

The ability of this compound to cross the blood-brain barrier positions it as a potential treatment for neurological disorders. Its structural components may interact with neurotransmitter systems, suggesting neuroprotective effects .

Case Study: Neuroprotective Effects

A study evaluating similar piperidine derivatives demonstrated their ability to modulate neurotransmitter levels in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease .

Antibacterial Properties

Compounds containing sulfonamide groups are known for their antibacterial activity. This compound may inhibit bacterial growth by interfering with folic acid synthesis pathways .

Table 2: Summary of Antibacterial Activities

Comparison with Similar Compounds

Thiazole vs. Isoxazole Derivatives

- Compound 2D216 : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide ( ) replaces the isoxazole with a thiazole ring. This substitution enhances NF-κB activation in reporter cell assays when combined with TLR adjuvants like LPS or MPLA. Thiazole derivatives, including 2D216, demonstrated prolonged inflammatory cytokine production (e.g., IL-6, TNF-α), suggesting improved adjuvant activity compared to isoxazole analogs .

- Compound 2E151 : N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-((4-propylpiperidin-1-yl)sulfonyl)benzamide ( ) introduces a propyl-piperidine sulfonyl group, further optimizing cytokine induction (Figure 7C,D ).

Imidazole Derivatives

- 4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide ( ): Replacing isoxazole with imidazole conferred antifungal activity (e.g., against Candida albicans), highlighting the role of the heterocycle in targeting microbial pathways.

Substituent Effects on Aromatic and Sulfonamide Groups

- Compound 2D291 : N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide ( ) incorporates bromo and methyl groups on the phenyl ring, enhancing stability and cytokine production in LPS-stimulated assays.

Preparation Methods

Sulfonylation of 4-Chlorosulfonylbenzoic Acid

The sulfonamide group is introduced via nucleophilic substitution of 4-chlorosulfonylbenzoic acid with piperidine.

Procedure :

- 4-Chlorosulfonylbenzoic acid (1 eq) is dissolved in anhydrous dichloromethane under nitrogen.

- Piperidine (1.2 eq) is added dropwise at 0°C, followed by triethylamine (2 eq) to scavenge HCl.

- The reaction proceeds at room temperature for 12 hours, yielding 4-(piperidin-1-ylsulfonyl)benzoic acid (85–92% yield).

Key Considerations :

- Excess piperidine ensures complete substitution, minimizing di-sulfonylated byproducts.

- Acidic workup (1M HCl) precipitates the product, which is recrystallized from ethanol.

Preparation of Isoxazol-4-amine

[3+2] Cycloaddition of Nitrile Oxides and Propargyl Amines

Isoxazol-4-amine is synthesized via regioselective cycloaddition between in situ-generated nitrile oxides and propargyl amines.

Procedure :

- Nitrile Oxide Generation : Chlorooxime (1 eq) is treated with NaHCO₃ in THF, generating nitrile oxides.

- Cycloaddition : Propargyl amine (1 eq) is added, and the reaction is stirred at 60°C for 6 hours. The 4-amino-isoxazole regioisomer is isolated via column chromatography (60–75% yield).

Optimization :

- Microwave irradiation (100°C, 30 min) improves yields to 80%.

- Metal-free conditions using ionic liquids (e.g., [BMIM]BF₄) enhance regioselectivity.

Amide Coupling: Final Assembly

Carbodiimide-Mediated Coupling

The benzoyl chloride intermediate is coupled with isoxazol-4-amine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Procedure :

- 4-(Piperidin-1-ylsulfonyl)benzoic acid (1 eq) is treated with thionyl chloride (3 eq) at reflux for 2 hours to form the acyl chloride.

- The acyl chloride is reacted with isoxazol-4-amine (1.1 eq) in anhydrous THF, with DCC (1.2 eq) and DMAP (0.1 eq) as catalysts.

- The product is purified via silica gel chromatography (70–78% yield).

Alternative Methods :

- HATU/DIPEA : Yields improve to 85% using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF.

One-Pot Tandem Synthesis

Sequential Sulfonylation and Cycloaddition

A streamlined approach combines sulfonylation, cycloaddition, and amidation in a single reactor.

Procedure :

- 4-Chlorosulfonylbenzoic acid, piperidine, and propargyl amine are reacted in a microwave-assisted system.

- After sulfonylation, nitrile oxide precursors (e.g., hydroxylamine hydrochloride) are added, followed by cycloaddition.

- Final amide coupling is achieved using HATU, yielding the target compound in 65% overall yield.

Advantages :

Analytical Data and Characterization

Table 1: Comparative Analysis of Synthetic Methods

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, isoxazole-H), 8.10 (d, J=8.4 Hz, 2H, Ar-H), 7.95 (d, J=8.4 Hz, 2H, Ar-H), 3.20 (t, J=5.6 Hz, 4H, piperidine-H), 1.65–1.55 (m, 6H, piperidine-H).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1550 cm⁻¹ (C=N).

Challenges and Mitigation Strategies

Regioselectivity in Isoxazole Formation

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(isoxazol-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized?

- Synthesis Steps :

Formation of the Isoxazole Ring : Cyclization of appropriate precursors (e.g., β-keto esters with hydroxylamine) under acidic or basic conditions .

Introduction of the Sulfonamide Group : Reacting the intermediate with piperidine sulfonyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Use column chromatography or recrystallization to isolate the final product.

- Optimization : Adjust reaction temperature (typically 60–100°C), solvent choice (e.g., DMF or acetonitrile), and stoichiometry to maximize yield (>70%) and minimize byproducts. Monitor via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR to resolve signals for the isoxazole (δ 8.2–8.5 ppm) and piperidine (δ 1.5–2.5 ppm) moieties .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H]<sup>+</sup> ~392 m/z) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

- Solubility : Test in solvents (DMSO, ethanol, PBS) via shake-flask method. For example, solubility in DMSO is typically >10 mg/mL, while aqueous buffers may require <1% DMSO cosolvent .

- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions (pH 1–13) may hydrolyze the sulfonamide bond .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound be resolved?

- Structural Analysis : Use X-ray crystallography (SHELXL ) to confirm stereochemistry and hydrogen-bonding interactions, which may explain variations in enzyme inhibition (e.g., IC50 differences) .

- Dose-Response Assays : Perform assays across multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- SAR Studies : Compare analogues with modified isoxazole or piperidine groups to isolate critical functional groups .

Q. What computational methods are effective for predicting the binding affinity of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., PARP-1 ). Validate with experimental IC50 data .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., 100 ns trajectories) to assess binding stability and key residues (e.g., π-π stacking with tyrosine) .

Q. What are the best practices for determining the crystal structure of this compound?

- Crystallization : Use vapor diffusion with solvents like ethanol/water. Optimize crystal size (0.1–0.3 mm) for diffraction quality .

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.5 Å) data.

- Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Report R1 values <0.05 .

Q. How should structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound?

- Substituent Variation : Modify the isoxazole (e.g., methyl vs. phenyl) and piperidine (e.g., N-methyl vs. N-acetyl) groups .

- Biological Testing : Screen derivatives against target enzymes (e.g., IC50 for PARP-1 inhibition ) and in cell-based assays (e.g., antiproliferative activity in cancer lines).

- Statistical Modeling : Use multivariate analysis (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.